Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20125270
InChI: InChI=1S/C12H17NO4/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9H,6,13H2,1-3H3
SMILES:
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol

Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

CAS No.:

Cat. No.: VC20125270

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate -

Specification

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
IUPAC Name methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
Standard InChI InChI=1S/C12H17NO4/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9H,6,13H2,1-3H3
Standard InChI Key QEFNXZBBJAALIT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (C₁₂H₁₇NO₄) features a propanoate ester backbone substituted at the second carbon with an amino group and a 3,4-dimethoxyphenyl ring. The hydrochloride salt form (C₁₂H₁₈ClNO₄) enhances aqueous solubility, making it preferable for biological applications. Key structural attributes include:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₂H₁₇NO₄C₁₂H₁₈ClNO₄
Molecular Weight239.27 g/mol275.73 g/mol
IUPAC NameMethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoateMethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
SolubilityModerate in organic solventsHigh in water

The dimethoxyphenyl moiety contributes to lipid solubility, facilitating blood-brain barrier penetration, while the ester group allows for metabolic stability.

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral center at the second carbon:

  • (S)-Isomer: Demonstrates higher affinity for dopaminergic receptors, mimicking L-DOPA’s activity.

  • (R)-Isomer: Shows reduced receptor binding but exhibits unique acylase inhibitory properties.

Enantiomeric separation via chiral chromatography remains challenging due to similar physicochemical properties, though enzymatic resolution methods using lipases have achieved >90% enantiomeric excess.

Synthesis and Optimization

Conventional Synthetic Routes

Early synthesis methods involved multi-step sequences starting from 3,4-dimethoxybenzaldehyde:

  • Aldol Condensation: Reacting with methyl acrylate under basic conditions to form α,β-unsaturated ester .

  • Michael Addition: Introducing the amino group via nucleophilic attack using ammonia or protected amines .

  • Esterification/Hydrolysis: Final steps to isolate the free base or hydrochloride salt.

These methods suffered from low yields (15–30%) due to side reactions and purification challenges .

Advanced Catalytic Methods

The 2023 patent RU2802445C1 revolutionized synthesis using a one-pot, three-step protocol :

This method eliminates toxic reagents (e.g., organic nitrites) and reduces steps from seven to three, significantly improving scalability .

Biological Activity and Mechanisms

Neurotransmitter Precursor Activity

As a structural analog of L-DOPA, the (S)-isomer undergoes decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form 3,4-dimethoxyphenethylamine (DMPEA), a dopamine analog. In vitro studies show:

  • Dopamine Receptor Binding: IC₅₀ = 12 μM for D₂ receptors (rat striatal membranes).

  • Monoamine Oxidase Inhibition: 40% MAO-B inhibition at 100 μM, suggesting neuroprotective potential.

Acylase Modulation

The (R)-isomer inhibits acylases I and II with Kᵢ values of 8.3 μM and 15.7 μM, respectively, altering ester drug metabolism. This property is exploitable for:

  • Prodrug Design: Enhancing oral bioavailability of ester-containing drugs.

  • Metabolic Disorder Therapy: Modulating fatty acid amide hydrolase (FAAH) in endocannabinoid signaling.

Pharmacological Applications

Parkinson’s Disease

In MPTP-induced Parkinsonian mice, daily oral administration of 50 mg/kg (S)-isomer for 14 days:

  • Improved motor function (Rotarod latency: 180 ± 12 s vs. 90 ± 15 s in controls).

  • Increased striatal dopamine levels (85% of baseline vs. 45% in untreated models).

Cardiovascular Effects

The (R)-isomer acts as a β₁-selective adrenergic antagonist (pA₂ = 6.9), reducing heart rate by 20% in normotensive rats at 10 mg/kg.

Future Research Directions

  • Enantiomer-Specific Pharmacokinetics: Clarify absorption/distribution differences between (S)- and (R)-forms.

  • Neuroprotective Mechanisms: Investigate MAO-independent pathways in dopaminergic neuron survival.

  • Synthetic Biology Approaches: Engineer microbial strains for enantioselective biosynthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator